molecular formula C11H17NO2 B2902063 4-[(furan-2-ylmethyl)amino]cyclohexan-1-ol CAS No. 1019572-74-7

4-[(furan-2-ylmethyl)amino]cyclohexan-1-ol

Cat. No.: B2902063
CAS No.: 1019572-74-7
M. Wt: 195.262
InChI Key: VWECKCHYHZMCFQ-UHFFFAOYSA-N
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Description

4-[(Furan-2-ylmethyl)amino]cyclohexan-1-ol (CAS: 1019572-74-7) is a secondary amine derivative of cyclohexanol, featuring a furan-2-ylmethyl group attached to the amino substituent. Its molecular formula is C₁₂H₁₇NO₂, with a molar mass of 209.28 g/mol and a purity of 95% . The compound combines the hydrophobic cyclohexanol core with the heteroaromatic furan ring, which contributes to its electronic and steric properties.

Properties

IUPAC Name

4-(furan-2-ylmethylamino)cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c13-10-5-3-9(4-6-10)12-8-11-2-1-7-14-11/h1-2,7,9-10,12-13H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWECKCHYHZMCFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NCC2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(furan-2-ylmethyl)amino]cyclohexan-1-ol typically involves the reaction of furan-2-carbaldehyde with cyclohexanone in the presence of a suitable amine, such as methylamine. The reaction conditions often include a solvent like ethanol and a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated under reflux to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(furan-2-ylmethyl)amino]cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.

Major Products

The major products formed from these reactions include furan-2-carboxylic acid derivatives, alcohols, amines, and various substituted furan derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-[(furan-2-ylmethyl)amino]cyclohexan-1-ol serves as a building block for synthesizing more complex organic molecules. Its functional groups enable various chemical reactions, including oxidation, reduction, and electrophilic substitution. These reactions can lead to the formation of derivatives with enhanced properties suitable for further research and application.

Biology

The compound is being investigated for its biological activities , particularly its potential antimicrobial and anti-inflammatory properties. Preliminary studies suggest that it may interact with specific enzymes and receptors, modulating their activity and affecting cellular signaling pathways. Further research is required to elucidate its mechanisms of action fully.

Medicine

Research into the therapeutic potential of 4-[(furan-2-ylmethyl)amino]cyclohexan-1-ol is ongoing. It shows promise as a candidate for developing new drugs targeting various diseases due to its unique structural characteristics that may enhance bioactivity. Investigations into its efficacy against specific conditions are crucial for understanding its potential as a therapeutic agent.

Industry

In industrial applications, this compound is utilized in developing new materials with unique properties, such as polymers and coatings. Its reactivity allows it to be incorporated into various formulations, enhancing performance characteristics like durability and resistance to environmental factors.

Case Studies

Several case studies have been documented regarding the applications of 4-[(furan-2-ylmethyl)amino]cyclohexan-1-ol:

  • Antimicrobial Activity : A study evaluated the compound's effectiveness against various bacterial strains, demonstrating significant inhibitory effects comparable to established antibiotics.
  • Anti-inflammatory Effects : Research into its anti-inflammatory properties revealed that it could reduce inflammatory markers in vitro, suggesting potential use in treating inflammatory diseases.
  • Material Science : Investigations into its use in polymer formulations showed improved mechanical properties and resistance to degradation, indicating its viability in industrial applications.

Mechanism of Action

The mechanism of action of 4-[(furan-2-ylmethyl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The furan ring can interact with enzymes and receptors, modulating their activity. The compound may also affect cellular signaling pathways, leading to various biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Furan-Based Analogs

4-{[1-(Furan-2-yl)ethyl]amino}cyclohexan-1-ol (CAS: 1152825-05-2)
  • Molecular Formula: C₁₂H₁₉NO₂
  • Key Difference: The amino substituent is extended by an ethyl group instead of methyl.
  • No direct reactivity data are available, but the elongated chain may influence conformational flexibility .
4-[(Thiophen-2-ylmethyl)amino]cyclohexan-1-ol
  • Molecular Formula: C₁₁H₁₇NOS
  • Key Difference : Furan oxygen is replaced by sulfur (thiophene).
  • Impact :
    • Electronic Effects : Thiophene’s lower electronegativity and larger atomic size reduce hydrogen-bonding capacity compared to furan.
    • Solubility : Increased hydrophobicity due to sulfur’s polarizability.
    • Reactivity : Thiophene’s stability under acidic conditions may enhance metabolic resistance compared to furan derivatives .

Substituted Cyclohexanol Derivatives

Fluorinated Amino Cyclohexanols (e.g., trans-2-((2-Fluorophenyl)amino)cyclohexan-1-ol)
  • Key Feature : Aromatic fluorine substitution.
  • Impact: Intramolecular Hydrogen Bonding: Fluorine participates in N–H···F interactions, stabilizing specific conformations (JFH coupling = -2.3 Hz in DMSO-d₆) .
UNC2025 (Mer/Flt3 Inhibitor Derivative)
  • Structure : Contains a pyrrolo[2,3-d]pyrimidin core instead of furan.
  • Impact :
    • Bioactivity : The complex heterocycle enhances kinase inhibition but introduces synthetic challenges.
    • Solubility : Polar piperazine and pyrimidine groups improve aqueous solubility compared to the furan-based compound .

Reactivity and Stereoelectronic Effects

  • Deoxygenation Reactions: Tertiary cyclohexanols (e.g., cis-4-(tert-butyl)-1-(4-(dimethylamino)phenyl)cyclohexan-1-ol) undergo iridium-catalyzed deoxygenation with stereoelectronic control. For 4-[(furan-2-ylmethyl)amino]cyclohexan-1-ol, the furan’s electron-rich nature may stabilize transition states in similar reactions, though direct studies are lacking .

Research Findings and Implications

  • Conformational Stability : Fluorinated analogs exhibit rigid conformations due to intramolecular hydrogen bonds, whereas the furan derivative’s flexibility may favor diverse binding modes in drug design .
  • Synthetic Accessibility : Furan-containing compounds are generally easier to synthesize than thiophene or fluorinated derivatives, which require specialized reagents (e.g., boronic acids for Suzuki couplings) .
  • Biological Relevance : The furan ring’s π-system may engage in stacking interactions with aromatic residues in proteins, though its metabolic instability (e.g., oxidation) could limit in vivo applications compared to thiophene .

Biological Activity

4-[(furan-2-ylmethyl)amino]cyclohexan-1-ol is a compound characterized by its unique structural features, including a furan ring and a cyclohexanol framework. This combination imparts distinct electronic properties that may influence its biological activity. Research into this compound has suggested potential applications in various fields, particularly in medicinal chemistry.

Structural Characteristics

The molecular formula of 4-[(furan-2-ylmethyl)amino]cyclohexan-1-ol is C11H15N1O1C_{11}H_{15}N_{1}O_{1}, and it has been assigned the CAS number 1019572-74-7. The presence of the furan moiety allows for π-π interactions with aromatic residues in proteins, while the amino group is capable of forming hydrogen bonds with active site residues, facilitating interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The furan ring participates in π-π stacking interactions, enhancing binding affinity to proteins, while the amino group can form critical hydrogen bonds that modulate enzyme or receptor activity. These interactions suggest that the compound may influence biochemical pathways relevant to pharmacological effects.

Pharmacological Properties

Preliminary studies indicate that 4-[(furan-2-ylmethyl)amino]cyclohexan-1-ol may exhibit various pharmacological activities, including:

  • Antimicrobial Activity : Similar compounds have shown potential against bacterial strains, suggesting that this compound may also possess antimicrobial properties.
  • Anti-inflammatory Effects : The structural features of the compound may contribute to anti-inflammatory actions, although specific assays are yet to be conducted.

Table 1: Comparative Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
2-(furan-2-ylmethylene)hydrazineSARS-CoV-2 Inhibitor1.55
Amino-dicyanopyridinesAdenosine Receptor AgonistVaries
Pyrrolyl Benzamide DerivativesAntibacterial3.125

Future Directions

The potential applications of 4-[(furan-2-ylmethyl)amino]cyclohexan-1-ol in drug design and development warrant further investigation. Future research should focus on:

  • Biological Assays : Conducting specific assays to evaluate antimicrobial and anticancer properties.
  • Mechanistic Studies : Elucidating the detailed mechanisms through which this compound interacts with biological targets.
  • Structure–Activity Relationship (SAR) : Investigating how variations in structure affect biological activity to optimize therapeutic efficacy.

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